2-(Cyclohexyloxy)acetyl chloride
Description
2-(Cyclohexyloxy)acetyl chloride is an organochloride compound with the molecular formula C₈H₁₁ClO₂. Structurally, it consists of an acetyl chloride backbone (Cl–CO–CH₂–) modified by a cyclohexyloxy (–O–C₆H₁₁) substituent at the β-position. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of esters, amides, and heterocyclic derivatives. Its cyclohexyl group enhances lipophilicity, making it valuable in pharmaceutical and agrochemical research for modifying drug solubility and bioavailability .
This suggests that similar methods involving chloroacetylation of cyclohexyloxy-containing precursors may apply.
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-cyclohexyloxyacetyl chloride |
InChI |
InChI=1S/C8H13ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
JQIGKLRAYDRBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroacetyl Chloride (CAC)
- Molecular Formula : C₂H₂Cl₂O .
- Key Differences : Lacks the cyclohexyloxy group, resulting in higher volatility (boiling point: ~105–110°C) and greater electrophilicity.
- Reactivity : Rapidly hydrolyzes in water, forming chloroacetic acid. Used in peptide synthesis and pesticide manufacturing .
- Toxicity : Classified as a severe irritant (skin corrosion: Category 1B; eye damage: Category 1) .
2-(Benzyloxy)acetyl Chloride
- Molecular Formula : C₉H₉ClO₂ .
- Key Differences : Substitutes cyclohexyloxy with benzyloxy (–O–CH₂C₆H₅), introducing aromaticity.
- Physical State : Liquid at room temperature (vs. likely solid/liquid for cyclohexyloxy variant).
- Applications : Used in lab-scale acylations; higher molecular weight (184.62 g/mol) may reduce volatility compared to 2-(cyclohexyloxy)acetyl chloride .
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